![molecular formula C18H29N3OS B5303996 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone, also known as 4-NT, is a thiosemicarbazone compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, infectious disease research, and neurodegenerative disease research. In
作用机制
The mechanism of action of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone varies depending on the specific research application. In cancer research, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the activity of mycobacterial enzymes involved in cell wall biosynthesis. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by activating antioxidant pathways and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone vary depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the growth of mycobacteria and reduce bacterial load. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development and progression of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the growth of cancer cells and bacteria, and its neuroprotective properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. In infectious disease research, more studies are needed to determine the potential of this compound as a treatment for other bacterial infections. In neurodegenerative disease research, further studies are needed to determine the potential of this compound as a therapeutic agent for various neurodegenerative diseases. Additionally, research is needed to fully understand the mechanism of action and potential side effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone.
合成方法
The synthesis method of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone involves the reaction of 4-nonyloxybenzaldehyde with thiosemicarbazide in the presence of ethanol. The resulting compound is then further reacted with ethanone to form 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been extensively studied for its potential use in cancer research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential use in infectious disease research, specifically in the treatment of tuberculosis. In neurodegenerative disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to have neuroprotective properties by reducing oxidative stress and inflammation.
属性
IUPAC Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-3-4-5-6-7-8-9-14-22-17-12-10-16(11-13-17)15(2)20-21-18(19)23/h10-13H,3-9,14H2,1-2H3,(H3,19,21,23)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPRNAROYJVUMZ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

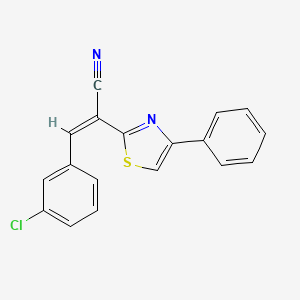
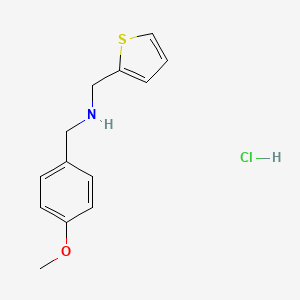
![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)
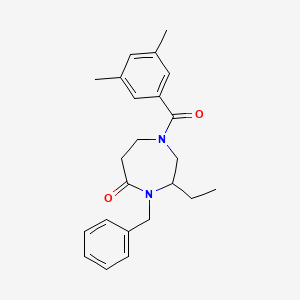
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)
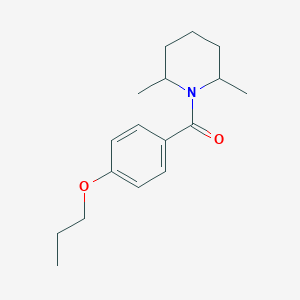
![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)
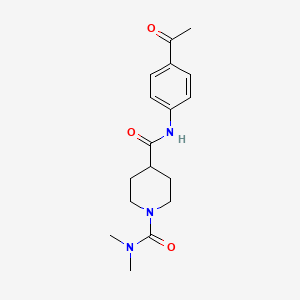
![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)